molecular formula C15H23N3O3S B2511104 4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine CAS No. 2319787-54-5

4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine

Cat. No.: B2511104
CAS No.: 2319787-54-5
M. Wt: 325.43
InChI Key: RPGOVQRRPSTBTE-UHFFFAOYSA-N
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Description

4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a complex organic compound that features a piperidine ring, a cyclopropylsulfonyl group, and a dimethylpyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopropylsulfonyl chloride under basic conditions.

    Attachment of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions.

    Formation of the Dimethylpyrimidine Moiety: The pyrimidine ring is synthesized through condensation reactions involving suitable aldehydes and amines, followed by methylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or ethers.

Scientific Research Applications

4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 2-amino-4-(1-piperidine) pyridine derivatives.

    Pyrimidine Derivatives: Compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives.

Uniqueness

4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-11-12(2)16-10-17-15(11)21-9-13-5-7-18(8-6-13)22(19,20)14-3-4-14/h10,13-14H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGOVQRRPSTBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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